Methyl 4,4-dimethoxy-2-oxobutanoate
Description
Methyl 4,4-dimethoxy-2-oxobutanoate is a methyl ester featuring a β-ketoester backbone with two methoxy groups at the 4-position. For instance, ethyl 4,4-diethoxy-3-oxobutanoate (CAS: 10495-09-7) shares a similar β-ketoester framework but substitutes ethoxy groups for methoxy and modifies the ester moiety . Such compounds are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and polymers due to their reactivity and ability to undergo keto-enol tautomerism.
Properties
Molecular Formula |
C7H12O5 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl 4,4-dimethoxy-2-oxobutanoate |
InChI |
InChI=1S/C7H12O5/c1-10-6(11-2)4-5(8)7(9)12-3/h6H,4H2,1-3H3 |
InChI Key |
CZVMYCZBGHPPTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(=O)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-dimethoxy-2-oxobutanoate can be synthesized through the electrochemical ring-opening of furan-2-carboxylic acid in the presence of methanol, using a graphite electrode . This method involves the use of specific reaction conditions to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the electrochemical synthesis method mentioned above can be scaled up for industrial applications. The use of methanol and graphite electrodes in an electrochemical setup provides a feasible route for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethoxy-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4-dimethoxy-2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 4,4-dimethoxy-2-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The presence of the keto and methoxy groups allows it to participate in a range of chemical transformations, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related to methyl 4,4-dimethoxy-2-oxobutanoate, differing primarily in substituents and ester groups:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Similarity Score |
|---|---|---|---|---|---|
| Methyl 2-methoxy-3-oxobutanoate | 81114-96-7 | C₆H₁₀O₄ | 146.14 | 2-methoxy, 3-oxo | 0.79 |
| Ethyl 4,4-diethoxy-3-oxobutanoate | 10495-09-7 | C₁₀H₁₈O₅ | 218.25 | 4,4-diethoxy, 3-oxo | 0.75 |
| Ethyl 4,4-diethoxy-2-methyl-3-oxobutanoate | 24132-51-2 | C₁₁H₂₀O₅ | 232.28 | 4,4-diethoxy, 2-methyl, 3-oxo | N/A |
| Methyl-4-chloro-4,4'-oxobutanoate | Not Provided | Not Provided | Not Provided | 4-chloro, 4'-oxo | N/A |
Key Observations:
- Substituent Position: The placement of methoxy/ethoxy groups significantly impacts reactivity. For example, methyl 2-methoxy-3-oxobutanoate (2-position methoxy) exhibits distinct tautomeric behavior compared to 4,4-dimethoxy derivatives, altering its nucleophilicity .
- Ester Group Variation: Ethyl esters (e.g., ethyl 4,4-diethoxy-3-oxobutanoate) generally exhibit lower volatility and higher hydrophobicity than methyl esters due to longer alkyl chains .
- Halogen Substitution: Methyl-4-chloro-4,4'-oxobutanoate () introduces a chloro group, enhancing electrophilicity at the 4-position and enabling nucleophilic substitution reactions, unlike the methoxy variants .
Physical and Chemical Properties
Data from methyl ester analogs () and related compounds suggest the following trends:
| Property | This compound (Inferred) | Ethyl 4,4-diethoxy-3-oxobutanoate | Methyl 2-methoxy-3-oxobutanoate |
|---|---|---|---|
| Boiling Point (°C) | ~180–200 (estimated) | 215–220 | 160–170 |
| Solubility in Water | Moderate (polar solvents) | Low (prefers organic solvents) | High (due to shorter chain) |
| Stability | Stable under anhydrous conditions | Hydrolysis-prone (ethoxy groups) | Sensitive to base-catalyzed degradation |
Notes:
- Ethyl 4,4-diethoxy-3-oxobutanoate’s ethoxy groups increase steric hindrance, reducing hydrolysis rates compared to methoxy analogs but requiring harsher conditions for deprotection .
- Methyl 2-methoxy-3-oxobutanoate’s lower molecular weight (146.14 g/mol) enhances volatility, making it suitable for gas chromatography applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
